1,1'-(Cyclobutanediyl)bis-benzene

Antiviral BVDV Structure-Activity Relationship

1,1'-(Cyclobutanediyl)bis-benzene, systematically named (1-phenylcyclobutyl)benzene, is an organic compound with the molecular formula C16H16 and a molecular weight of 208.30 g/mol. It belongs to the diphenylcyclobutane class, characterized by a central cyclobutane ring bearing two phenyl substituents at the 1-position, forming a quaternary carbon center.

Molecular Formula C16H16
Molecular Weight 208.30 g/mol
CAS No. 99415-93-7
Cat. No. B12832814
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,1'-(Cyclobutanediyl)bis-benzene
CAS99415-93-7
Molecular FormulaC16H16
Molecular Weight208.30 g/mol
Structural Identifiers
SMILESC1CC(C1)(C2=CC=CC=C2)C3=CC=CC=C3
InChIInChI=1S/C16H16/c1-3-8-14(9-4-1)16(12-7-13-16)15-10-5-2-6-11-15/h1-6,8-11H,7,12-13H2
InChIKeyRMPAXPOFLJVREM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,1'-(Cyclobutanediyl)bis-benzene (CAS 99415-93-7): Structural Identity and Procurement Baseline for Diphenylcyclobutane Research


1,1'-(Cyclobutanediyl)bis-benzene, systematically named (1-phenylcyclobutyl)benzene, is an organic compound with the molecular formula C16H16 and a molecular weight of 208.30 g/mol . It belongs to the diphenylcyclobutane class, characterized by a central cyclobutane ring bearing two phenyl substituents at the 1-position, forming a quaternary carbon center. This 1,1-substitution pattern distinguishes it from the more widely studied 1,2-diphenylcyclobutane isomers (CAS 3018-21-1, 7694-30-6, 20071-09-4) [1]. The compound is commercially available from specialty chemical suppliers at typical purities of 95% or higher for research and development use .

Why 1,2-Diphenylcyclobutane Isomers Cannot Substitute for 1,1'-(Cyclobutanediyl)bis-benzene in Targeted Research


Substitution of 1,1'-(cyclobutanediyl)bis-benzene with the more common 1,2-diphenylcyclobutane isomers would fundamentally alter the molecular geometry, electronic distribution, and steric environment of any experimental system. The 1,1-disubstitution creates a geminal diphenyl quaternary carbon center that imposes a distinct spatial arrangement of the aromatic rings relative to the cyclobutane scaffold, differing from the vicinal substitution pattern of 1,2-isomers . This structural divergence translates into differences in conformational flexibility, molecular recognition, and metabolic susceptibility. For example, in antiviral drug discovery programs, specific 1,1-diphenylcyclobutane analogs demonstrated a favorable selectivity index (EC50 6.2–8.4 μM, CC50 >100 μM) that may be attributable to this unique geometry [1]. Without direct comparative data, researchers cannot assume that 1,2-isomers or other diphenylalkane analogs will replicate the binding interactions, pharmacokinetic profiles, or material properties observed with the 1,1-substituted scaffold.

Quantitative Differentiation Evidence for 1,1'-(Cyclobutanediyl)bis-benzene (CAS 99415-93-7) Versus Closest Analogs


Anti-BVDV Selectivity Index of 1,1-Diphenylcyclobutane Scaffold Versus Diphenylmethane and Silane Analogs

In a head-to-head antiviral screening study of diphenylmethane derivatives, the 1,1-diphenylcyclobutane analog (compound 9) emerged as one of the superior lead compounds, with an EC50 of 6.2–8.4 μM and a CC50 >100 μM in MDBK cells infected with BVDV [1]. This selectivity index (CC50/EC50 > 12–16) was comparable to the two diethyldiphenylsilane leads (compounds 12 and 13) and superior to multiple other diphenylmethane analogs that were screened but did not achieve the same potency-window combination [1]. The constrained cyclobutane geometry is hypothesized to orient the diphenyl groups in a conformation favorable for target engagement, distinguishing this scaffold from more flexible diphenylmethane or acyclic analogs [1].

Antiviral BVDV Structure-Activity Relationship

Geminal Diphenyl Substitution Pattern Enables Quaternary Carbon Center Not Accessible in 1,2-Diphenylcyclobutane Isomers

The 1,1-substitution pattern of (1-phenylcyclobutyl)benzene creates a quaternary sp3 carbon at the cyclobutane ring junction, with both phenyl groups attached to the same carbon atom . In contrast, 1,2-diphenylcyclobutane isomers (CAS 3018-21-1, cis: 7694-30-6, trans: 20071-09-4) place phenyl groups on adjacent carbons, resulting in a different spatial orientation, dipole moment, and conformational ensemble [1]. The geminal arrangement restricts rotational freedom of the phenyl rings and alters the electron density distribution across the cyclobutane ring, which can influence reactivity in ring-opening, cross-coupling, or cycloaddition reactions .

Structural Chemistry Molecular Geometry Scaffold Design

Reported DNA-Binding and Enzyme Inhibition Profile Absent in 1,2-Isomer Literature

Vendor technical documentation reports that 1,1'-(cyclobutanediyl)bis-benzene has been studied for potential therapeutic use in cancer, with observed binding to DNA and inhibition of RNA and DNA synthesis, as well as binding to phenolic acids and aromatic hydrocarbons . Additionally, it reportedly inhibits fatty acid synthesis and dinucleotide phosphate production in rat liver microsomes . No comparable claims or biochemical datasets exist in the open literature for 1,2-diphenylcyclobutane isomers for these specific targets. However, these claims are presented without quantitative IC50/EC50 values or explicit comparator data, and therefore must be considered preliminary.

DNA Binding Enzyme Inhibition Biochemical Screening

High-Value Application Scenarios for 1,1'-(Cyclobutanediyl)bis-benzene Based on Available Evidence


Antiviral Lead Optimization Using the 1,1-Diphenylcyclobutane Scaffold

The demonstrated anti-BVDV activity of a 1,1-diphenylcyclobutane analog (EC50 6.2–8.4 μM, CC50 >100 μM) supports the use of 1,1'-(cyclobutanediyl)bis-benzene as a core scaffold for antiviral lead optimization programs targeting Flaviviridae [1]. Medicinal chemistry teams can functionalize the phenyl rings or modify the cyclobutane core while retaining the geminal diphenyl geometry that contributes to the favorable selectivity index. This scaffold may serve as a starting point for developing treatments for bovine viral diarrhea and potentially related flaviviruses such as hepatitis C virus [1].

Quaternary Carbon Building Block for Stereochemically Demanding Synthesis

The geminal diphenyl quaternary carbon center in 1,1'-(cyclobutanediyl)bis-benzene makes it a valuable building block for constructing sterically congested molecular architectures . Synthetic chemists can employ this compound in cross-coupling reactions, ring-opening transformations, or as a precursor to more complex tetra-substituted carbon centers that are difficult to access through conventional routes. The constrained cyclobutane ring adds further synthetic versatility through strain-driven reactivity .

Biochemical Probe Development Targeting DNA and Fatty Acid Synthesis Pathways

Preliminary reports of DNA binding, RNA/DNA synthesis inhibition, and fatty acid synthesis inhibition by 1,1'-(cyclobutanediyl)bis-benzene warrant further investigation as a biochemical probe molecule . Research groups studying nucleic acid interactions or lipid metabolism pathways may find this compound useful as a tool compound for mechanistic studies, particularly given the absence of similar reported activities for 1,2-diphenylcyclobutane isomers. Independent validation of these activities with quantitative dose-response data is a priority next step .

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